molecular formula C14H21N3O3S B6454207 2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine CAS No. 2549042-05-7

2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine

Cat. No.: B6454207
CAS No.: 2549042-05-7
M. Wt: 311.40 g/mol
InChI Key: AJKROCDBIGQHKJ-UHFFFAOYSA-N
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Description

2-({2-Methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine (CAS 2549042-05-7) is a heterocyclic compound with a molecular formula of C₁₄H₂₁N₃O₃S and a molecular weight of 311.40 . Its structure comprises two key moieties:

  • A 5-methylpyrimidine ring, a nitrogen-containing heterocycle often associated with bioactive properties.
  • An octahydrocyclopenta[c]pyrrole bicyclic system functionalized with a methanesulfonyl group at the 2-position, linked to the pyrimidine via a methoxy bridge (-OCH₂-).

Properties

IUPAC Name

3a-[(5-methylpyrimidin-2-yl)oxymethyl]-2-methylsulfonyl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-11-6-15-13(16-7-11)20-10-14-5-3-4-12(14)8-17(9-14)21(2,18)19/h6-7,12H,3-5,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKROCDBIGQHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC23CCCC2CN(C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous heterocyclic derivatives from diverse research contexts:

Table 1: Structural and Functional Comparison

Compound Name / Source Core Structure Key Substituents/Features Molecular Weight Notable Properties/Applications
Target Compound (CAS 2549042-05-7) Pyrimidine 5-Methyl, methoxy-linked bicyclic sulfonamide 311.40 Rigid bicyclic system, sulfonamide H-bond donor
Pyrimidine-5-carbonitrile () Pyrimidine-5-carbonitrile Trifluoroacetyl, spiro[indole-piperidine] Not reported Spirocyclic framework, amino groups for kinase inhibition
Spiromastol E () Indole derivative 2′-Methoxy, additional CH₂ unit 359.15 ([M−H]⁻) Marine-derived, methoxy positioning enhances bioactivity
Benzofuran-benzoate () Benzofuran/benzoate hybrid Para-methoxy benzoate Not reported X-ray characterized, π-π stacking in crystal lattice
Nucleotide analog () Modified tetrahydrofuran Thioether, TBDMS-protected Not reported Thio linkage for stability, prodrug potential

Key Comparison Points

The methyl group in the target compound may improve lipophilicity, favoring membrane permeability.

Bicyclic Systems :

  • The octahydrocyclopenta[c]pyrrole in the target compound provides rigidity, analogous to the spiro[indole-piperidine] system in . Both frameworks restrict conformational flexibility, which can optimize binding to target proteins . However, the spiro system in introduces a larger, more complex scaffold, possibly affecting solubility.

Functional Group Effects :

  • The methanesulfonyl group in the target compound is a strong hydrogen-bond acceptor, comparable to the trifluoroacetyl group in . Both substituents withdraw electron density, but the sulfonamide’s dual H-bonding capacity (S=O groups) may offer superior interactions in biological targets .
  • The methoxy linker (-OCH₂-) in the target compound differs from the thioether in . Thioethers enhance metabolic stability but may introduce steric bulk, whereas methoxy groups balance flexibility and polarity .

Structural Characterization :

  • While the target compound lacks reported crystallographic data, highlights the role of para-methoxy groups in stabilizing molecular conformations via hydrogen bonding (e.g., C=O⋯H interactions) . Such data could inform future studies on the target compound’s solid-state behavior.

Research Implications and Gaps

  • Pharmacological Potential: The target compound’s combination of a sulfonamide and pyrimidine aligns with motifs seen in antiviral and anticancer agents. However, activity data are absent in the evidence, necessitating further biological screening.
  • Synthetic Optimization : ’s use of p-toluenesulfonic acid for cyclization could inform the synthesis of the target compound’s bicyclic system.
  • Structural Analysis : Applying SHELX () for crystallography or computational modeling (e.g., DFT) would clarify conformational preferences and electronic properties.

Q & A

Q. What are the common synthetic routes for preparing 2-({2-methanesulfonyl-octahydrocyclopenta[c]pyrrol-3a-yl}methoxy)-5-methylpyrimidine?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the octahydrocyclopenta[c]pyrrole core. Key steps include sulfonylation (methanesulfonyl group introduction) and nucleophilic substitution for methoxy-pyrimidine coupling. Reaction conditions (e.g., anhydrous solvents, controlled temperature) and purification via column chromatography are critical for yield optimization . For example, refluxing with amines or thiols under nitrogen atmosphere ensures regioselectivity in heterocyclic systems .

Q. How is the compound characterized to confirm its structural integrity?

  • Methodological Answer : Structural confirmation employs:
  • NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify stereochemistry of the octahydrocyclopenta[c]pyrrole ring.
  • Mass spectrometry (HRMS) for molecular ion validation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • X-ray crystallography (if crystals are obtainable) for absolute configuration determination .

Q. What are the primary biological targets or assays used to screen this compound?

  • Methodological Answer : Initial screening focuses on:
  • Enzyme inhibition assays (e.g., kinases, proteases) using fluorescence polarization or radiometric methods.
  • Cellular viability assays (MTT, apoptosis markers) in cancer cell lines.
  • Binding affinity studies (SPR or ITC) for macromolecular interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the methoxy-pyrimidine coupling step?

  • Methodological Answer : Yield optimization requires:
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalysis : Pd-mediated cross-coupling or phase-transfer catalysts improve efficiency.
  • Temperature control : Slow addition at 0–5°C minimizes side reactions.
  • Workup : Acid-base extraction removes unreacted starting materials .

Q. What strategies address solubility limitations in biological assays?

  • Methodological Answer :
  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins or liposomes.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to enhance aqueous solubility .
  • Nanoformulation : Encapsulation in PLGA nanoparticles improves bioavailability .

Q. How should researchers resolve contradictory data in biological activity studies?

  • Methodological Answer :
  • Replicate assays : Validate results across independent labs.
  • Analytical verification : Confirm compound stability (HPLC) under assay conditions.
  • Structural analogs : Compare activity trends to identify substituent-specific effects (e.g., methoxy vs. ethoxy groups) .
    Example table for substituent impact:
Substituent PositionGroup IntroducedBiological Activity (IC₅₀)Reference
Pyrimidine C5Methyl12 nM (Kinase X)
Pyrrolidine C2Methanesulfonyl85 nM (Kinase Y)

Q. What computational methods predict binding modes with target proteins?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB).
  • MD simulations : GROMACS/AMBER for stability analysis of ligand-protein complexes.
  • QSAR models : Train on analog datasets to correlate substituents with activity .

Q. How does stereochemistry in the octahydrocyclopenta[c]pyrrole core influence bioactivity?

  • Methodological Answer :
  • Enantiomer separation : Chiral HPLC (Chiralpak AD-H column) isolates stereoisomers.
  • Pharmacophore mapping : Compare 3D structures (e.g., cis vs. trans) in docking studies.
  • In vivo testing : Assess pharmacokinetics (AUC, Cmax) of individual enantiomers .

Methodological Challenges and Solutions

Q. What purification techniques are recommended for isolating polar byproducts?

  • Answer :
  • Reverse-phase HPLC (water/acetonitrile + 0.1% TFA) resolves polar impurities.
  • Ion-exchange chromatography removes charged byproducts (e.g., sulfonic acids) .

Q. How to validate the compound’s stability under physiological conditions?

  • Answer :
  • Accelerated stability studies : Incubate in PBS (pH 7.4, 37°C) for 48h; monitor degradation via LC-MS.
  • Mass balance analysis : Quantify parent compound and metabolites .

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